molecular formula C12H11NO B12871413 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one CAS No. 113676-13-4

1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one

Cat. No.: B12871413
CAS No.: 113676-13-4
M. Wt: 185.22 g/mol
InChI Key: DBZLIMYIUXKLGC-UHFFFAOYSA-N
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Description

1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one is an organic compound with a molecular formula of C12H11NO This compound features a pyrrole ring substituted with a phenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one typically involves the reaction of 2-phenylpyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common methods used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products Formed:

    Oxidation: Formation of phenylpyrrole carboxylic acid or phenylpyrrole ketone.

    Reduction: Formation of 1-(2-Phenyl-1H-pyrrol-1-yl)ethanol.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    1-(1H-pyrrol-2-yl)ethanone: A structurally similar compound with a pyrrole ring and an ethanone moiety but lacking the phenyl group.

    2-Phenylpyrrole: A compound with a phenyl group attached to the pyrrole ring but without the ethanone moiety.

Uniqueness: 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one is unique due to the presence of both the phenyl group and the ethanone moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-phenylpyrrol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10(14)13-9-5-8-12(13)11-6-3-2-4-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZLIMYIUXKLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550845
Record name 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113676-13-4
Record name 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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